1-Chloro-4-(dibromomethyl)benzene

Catalog No.
S1897956
CAS No.
62037-06-3
M.F
C7H5Br2Cl
M. Wt
284.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(dibromomethyl)benzene

CAS Number

62037-06-3

Product Name

1-Chloro-4-(dibromomethyl)benzene

IUPAC Name

1-chloro-4-(dibromomethyl)benzene

Molecular Formula

C7H5Br2Cl

Molecular Weight

284.37 g/mol

InChI

InChI=1S/C7H5Br2Cl/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H

InChI Key

JHUHEBLQVJNTOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)Cl

The exact mass of the compound 1-Chloro-4-(dibromomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Intermediate in Organic Synthesis: The presence of a reactive halogen group (chlorine) and a dihalomethyl group (dibromomethyl) suggests 1-Chloro-4-(dibromomethyl)benzene could act as a building block in organic synthesis. The chlorine group could be involved in substitution reactions, while the dibromomethyl group might participate in further functionalization steps.
  • Precursor for Medicinal Chemistry: The aromatic ring structure and halogenated groups are commonly found in pharmaceuticals. While there's no evidence of current use, researchers might explore 1-Chloro-4-(dibromomethyl)benzene as a starting material for synthesizing novel drug candidates.

1-Chloro-4-(dibromomethyl)benzene is an organic compound with the molecular formula C7_7H5_5Br2_2Cl. It features a benzene ring with a chlorine atom and a dibromomethyl group substituted at the para positions. This compound is notable for its unique structure, which combines both halogen substituents, leading to distinct chemical properties and reactivity patterns.

  • Substitution Reactions: The chlorine or bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions. This allows for the formation of various derivatives depending on the nucleophile used.
  • Oxidation Reactions: The dibromomethyl group can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: The compound can be reduced to produce less brominated or dehalogenated products, which may have different biological activities and chemical properties.

Synthetic Routes

1-Chloro-4-(dibromomethyl)benzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution:

  • Bromination of 1-Chloro-4-Methylbenzene: This method involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction leads to the substitution of a hydrogen atom on the methyl group with a dibromomethyl group .

Industrial Production

In industrial settings, synthesis typically occurs under controlled conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, and reagent concentrations are optimized for large-scale production.

1-Chloro-4-(dibromomethyl)benzene has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential as a precursor in drug development due to its unique structure and reactivity.
  • Specialty Chemicals Production: Utilized in creating various specialty chemicals and materials in industrial applications.

Studies on interaction mechanisms involving 1-chloro-4-(dibromomethyl)benzene focus on its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in biological pathways, including detoxification processes and modulation of signaling pathways within cells.

Several compounds share structural similarities with 1-chloro-4-(dibromomethyl)benzene. Here are some noteworthy comparisons:

Compound NameStructure DescriptionUnique Features
1-Chloro-4-MethylbenzeneChlorine atom substituted for one hydrogenContains only one halogen; simpler reactivity profile
1-Bromo-4-(Dibromomethyl)BenzeneBromine atom instead of chlorineGreater potential for reactivity due to increased bromine
1-Chloro-4-(Bromomethyl)BenzeneBromomethyl group instead of dibromomethylLess sterically hindered than dibromomethyl

Uniqueness

The uniqueness of 1-chloro-4-(dibromomethyl)benzene lies in its combination of both chlorine and dibromomethyl groups. This dual substitution results in distinct chemical reactivity not observed in similar compounds, allowing for specific reactions that can be exploited in synthetic chemistry and biological research.

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

62037-06-3

Wikipedia

1-Chloro-4-(dibromomethyl)benzene

Dates

Last modified: 02-18-2024

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